Home > Products > Screening Compounds P106956 > N-(2,6-dichlorophenyl)-2-[(4-fluorophenyl)thio]acetamide
N-(2,6-dichlorophenyl)-2-[(4-fluorophenyl)thio]acetamide -

N-(2,6-dichlorophenyl)-2-[(4-fluorophenyl)thio]acetamide

Catalog Number: EVT-4537751
CAS Number:
Molecular Formula: C14H10Cl2FNOS
Molecular Weight: 330.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Inhibition of Enzymes: Some dichlorophenyl-containing compounds have shown inhibitory activity against enzymes like cyclooxygenases (COX-1 and COX-2) involved in inflammation [].
  • Interaction with Receptors: Other related compounds, particularly those with a piperidine ring instead of the thioacetamide moiety, have displayed affinity for specific receptors like the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP) [].

L-(-)-2-(Aminocarbonyl)-N-(4-amino-2,6-dichlorophenyl)-4-[5,5-bis-(4-fluorophenyl)-pentyl]-1-piperazine acetamide

    Compound Description: This compound is a piperazine acetamide derivative that demonstrates significant cardioprotective properties. Research indicates its potential as an agent for donor heart storage, showing the ability to maintain heart viability for extended periods in cold cardioplegic solutions [].

    Compound Description: This non-steroidal anti-inflammatory compound exhibits promising activity in reducing brain damage following ischemia-reperfusion injury []. It achieves this by influencing the levels of various cytokines and caspase-3, key players in inflammation and apoptosis.

2-(2,6-Difluoro-4-((2-(N-methylphenylsulfonamido)ethyl)thio)phenoxy)acetamide ([¹¹C]K2)

    Compound Description: This radiolabeled compound ([¹¹C]K2) is a valuable tool for visualizing and quantifying glutamate α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors in the brain using Positron Emission Tomography (PET) []. Its development and automated synthesis have enabled more extensive preclinical and clinical applications in neuroimaging.

N-(2,6-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide

    Compound Description: This compound features a naphthalene ring system linked to the acetamide moiety instead of the substituted phenyl ring found in N-(2,6-dichlorophenyl)-2-[(4-fluorophenyl)thio]acetamide []. Structural analysis reveals specific dihedral angles between the rings and the acetamide group.

N-(2,6-dichlorophenyl)-amides (2,6-Cl2C6H3-NHCO-R)

    Compound Description: This series of N-(2,6-dichlorophenyl)-amides, where R represents various alkyl groups (H, CH3-yXy, where X = CH3 or Cl and y = 0, 1, 2, or 3) have been studied using ³⁵Cl NQR spectroscopy and X-ray diffraction to understand the impact of side chain substitutions on their structural properties [, ].

(±)J-113397 [(±)-trans-1-[1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one]

    Compound Description: (±)J-113397 is a nonpeptide antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP) []. It is used as a standard compound for comparison with newer NOP antagonists, such as SB-612111.

SB-612111 [(–)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]

    Compound Description: SB-612111 is a potent and selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP) []. It exhibits higher affinity and selectivity for the NOP receptor compared to the standard nonpeptide antagonist (±)J-113397.

    Compound Description: This series of N-chloro-N-(2,6-dichlorophenyl)-acetamides with varying R groups have been investigated to understand the impact of N-chlorination and side chain modifications on their crystal structures and ³⁵Cl NQR spectra [].

2-(2,6-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

    Compound Description: This compound, containing a pyrazole ring, exhibits specific structural characteristics, including planarity within the amide group and distinct dihedral angles between the ring systems [].

N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide

    Compound Description: The crystal structure of this compound has been characterized, providing insights into its molecular geometry and packing arrangements [].

N-{2-Chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidinyl]phenyl}-2,2-bis(3-fluorophenoxy)acetamide

    Compound Description: This compound is a new amide derivative with potential biological activity []. It comprises a complex structure with specific dihedral angles between its aromatic and non-aromatic rings.

    Compound Description: This series of compounds, containing pyrazole and triazole rings, were synthesized and modified to investigate their analgesic properties []. Modifications included incorporating a 2,6-dichlorophenyl substitute, alkane acid residues, and esters.

N-[[(5S)-3-[4-(2,6-dihydro-2-methylpyrrolo[3,4-c]pyrazol-5(4H)-yl)-3-fluorophenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide

    Compound Description: This compound is an Active Pharmaceutical Ingredient (API) for which a novel crystal form has been developed []. The development of innovative crystal forms is crucial for optimizing pharmaceutical formulations, potentially enhancing solubility and bioavailability.

    Compound Description: This class of compounds is characterized by their exceptional persistence as nitrogen-centered free radicals [, ]. The stability of these radicals arises from the presence of bulky substituents and delocalization of the unpaired electron.

    Compound Description: This group of compounds, synthesized by hybridizing the acefylline structure with a triazole ring, shows promising anticancer, hemolytic, and thrombolytic activities [].

2-amino-N-(2-benzoyl-4-chlorophenyl)acetamides

    Compound Description: These compounds were synthesized and their pharmacological properties compared to their cyclized counterparts, 5-(2,6-dichlorophenyl)-1,4-benzodiazepin-2-ones, to investigate structure-activity relationships related to central nervous system activity [].

1-Phenyl-4-substituted Phthalazine Derivatives

    Compound Description: This series of compounds, incorporating a phthalazine moiety, showed promising in vivo antiproliferative activity against various cancer cell lines [].

Imidazo[2,1-b][1,3,4]thiadiazole Derivatives

    Compound Description: These compounds, featuring an imidazo[2,1-b][1,3,4]thiadiazole core, were synthesized and evaluated for their antibacterial, antifungal, anthelmintic, anti-inflammatory, and analgesic activities [].

[(η6-arene)RuCl(N-N)]PF6 Complexes

    Compound Description: These are half-sandwich ruthenium(II) complexes containing an η6-arene ligand and a bidentate nitrogen-containing ligand (N-N) []. The study investigated how halogen substitution in the ligand sphere affects antitumor and antibacterial activity.

    Compound Description: These are synthons, specifically enantiomers, synthesized as potential precursors for the production of enantiopure clenbuterol and other β2-agonists [, ].

N-{3-[3-cyclopropyl-5-(2-fluoro- 4-iodo-phenylamino)6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3- d]pyrimidin-1 -yl]phenyl}acetamide

    Compound Description: This compound is a potent and selective MEK inhibitor. It is investigated in combination therapy with anti-PD-L1 antibodies and/or B-Raf inhibitors for cancer treatment [, ].

    Compound Description: This complex compound, identified in a high-throughput screen, inhibits Autotaxin (ATX), an enzyme involved in cancer invasion and metastasis []. It exhibits a unique structure with a wide range of functional groups.

(Z)‐2‐(3,4‐dichlorophenyl)‐3‐(1H‐pyrrol‐2‐yl)acrylonitrile (5) and (Z)‐2‐(3,4‐dichlorophenyl)‐3‐(4‐nitrophenyl)acrylonitrile (6)

    Compound Description: These dichlorophenylacrylonitriles displayed selective breast cancer cytotoxicity in vitro []. These compounds have a dichlorophenyl moiety and a nitrile group in their structure.

N‐(2,6‐dichlorophenyl)‐2‐(4‐methyl‐1‐piperidinyl)acetamide (LIA)

    Compound Description: LIA is a lidocaine analogue investigated for its antinociceptive and antihyperalgesic effects in diabetic rats [].

(E)-3-[6-[[(2,6-dichlorophenyl)-thio]methyl]-3-(2-phenylethoxy)-2-pyridinyl]-2-propenoic acid (SB-209247)

    Compound Description: This compound is a leukotriene B4 receptor antagonist. The research focuses on its metabolism, specifically the formation of a reactive acyl glucuronide, and its potential link to species-specific hepatotoxicity [].

2-(Aminocarbonyl)-N-(4-amino-2,6-dichlorophenyl)-4-[5,5-bis-(4- fluorophenyl)pentyl]-1-piperazineacetamide (R75231)

N-(4-fluorophenyl)-2-((4-(1H-benzimidazol-2-yl)-6-(4-methoxyphenyl) pyrimidin-2-yl)thio)acetamide (4m)

    Compound Description: This benzimidazole derivative exhibits strong fungicidal activity against Botrytis cinerea []. Molecular docking studies revealed its interaction with the target protein.

    Compound Description: This diverse group of quinoline derivatives was synthesized and evaluated for their cytotoxic activity against the MCF7 breast cancer cell line [].

    Compound Description: These are commercially available herbicides []. The research studied their transport through soil via preferential flow to understand their potential for groundwater contamination.

    Compound Description: These are various commercially available herbicides with different modes of action [, ].

Properties

Product Name

N-(2,6-dichlorophenyl)-2-[(4-fluorophenyl)thio]acetamide

IUPAC Name

N-(2,6-dichlorophenyl)-2-(4-fluorophenyl)sulfanylacetamide

Molecular Formula

C14H10Cl2FNOS

Molecular Weight

330.2 g/mol

InChI

InChI=1S/C14H10Cl2FNOS/c15-11-2-1-3-12(16)14(11)18-13(19)8-20-10-6-4-9(17)5-7-10/h1-7H,8H2,(H,18,19)

InChI Key

RQNBRUYBMDLAKB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)CSC2=CC=C(C=C2)F)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)CSC2=CC=C(C=C2)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.